molecular formula C21H19BrClNO B12478068 {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine

{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine

Cat. No.: B12478068
M. Wt: 416.7 g/mol
InChI Key: CPZTWPDOIXATOJ-UHFFFAOYSA-N
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Description

{[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine is an organic compound with a complex structure that includes benzyloxy, bromophenyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. A common synthetic route includes:

    Formation of Benzyloxy Intermediate: This step involves the reaction of benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.

    Bromophenyl Intermediate: The bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the benzyloxy and bromophenyl intermediates with 2-chlorobenzylamine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromophenyl and chlorophenyl groups, potentially leading to dehalogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Dehalogenated phenyl derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with biological targets, leading to the development of new drugs for various diseases.

Industry

In the materials science industry, the compound can be used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and halogenated phenyl groups can facilitate binding to specific sites on these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Methoxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine
  • {[4-(Benzyloxy)-3-chlorophenyl]methyl}[(2-bromophenyl)methyl]amine
  • {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-fluorophenyl)methyl]amine

Uniqueness

The uniqueness of {[4-(Benzyloxy)-3-bromophenyl]methyl}[(2-chlorophenyl)methyl]amine lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both benzyloxy and halogenated phenyl groups provides a versatile platform for further chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C21H19BrClNO

Molecular Weight

416.7 g/mol

IUPAC Name

1-(3-bromo-4-phenylmethoxyphenyl)-N-[(2-chlorophenyl)methyl]methanamine

InChI

InChI=1S/C21H19BrClNO/c22-19-12-17(13-24-14-18-8-4-5-9-20(18)23)10-11-21(19)25-15-16-6-2-1-3-7-16/h1-12,24H,13-15H2

InChI Key

CPZTWPDOIXATOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCC3=CC=CC=C3Cl)Br

Origin of Product

United States

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